Balanced Lipophilicity vs. 1,3‑Dimethyl Analog – XLogP3 Difference of +0.4 Units
3‑Ethyl‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carbaldehyde exhibits an XLogP3 of 1.1, while the 1,3‑dimethyl analog (CAS 1221724‑80‑6) shows an XLogP3 of 0.7 [1][2]. The +0.4 log unit increase reflects the additional methylene group on the C3 ethyl chain, enhancing membrane permeability without crossing into undesirable high‑lipophilicity territory (XLogP3 >3) that often leads to poor solubility and promiscuous target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1,3‑Dimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carbaldehyde (CAS 1221724‑80‑6): XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.4 (57% increase in predicted logP relative to the dimethyl baseline) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A 0.4 log unit increase in XLogP3 can translate to approximately 1‑2 fold higher passive membrane permeability, which is critical when the 5‑carbaldehyde intermediate is intended for CNS‑penetrant or intracellular kinase‑targeted libraries.
- [1] PubChem CID 125513903: Computed XLogP3 for 3‑ethyl‑1‑methyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carbaldehyde. NCBI, 2025. View Source
- [2] PubChem CID 47002145: Computed XLogP3 for 1,3‑dimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carbaldehyde. NCBI, 2025. View Source
